molecular formula C24H26FN5O3 B2917984 2-(4-fluorobenzyl)-N-isobutyl-4-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1105230-56-5

2-(4-fluorobenzyl)-N-isobutyl-4-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No. B2917984
CAS RN: 1105230-56-5
M. Wt: 451.502
InChI Key:
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Description

The compound “2-(4-fluorobenzyl)-N-isobutyl-4-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” is a complex organic molecule that likely contains a 1,2,4-triazole moiety . 1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .


Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds has been the subject of extensive research . Various synthetic methods have been reported, providing access to a wide range of 1,2,4-triazole via multistep synthetic routes . A one-pot approach to substituted 1,2,4-triazolo pyridines has been developed that is based on a KI-catalyzed oxidative cyclization of α-keto acids and 2-hydrazinopyridines .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole-containing compounds is unique and allows them to bind in the biological system with a variety of enzymes and receptors . This binding capability is due to their ability to form hydrogen-bonding and dipole interactions with biological receptors .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazole-containing compounds are diverse and can lead to a wide range of products . These reactions often involve the formation of N–C–S linkages in the skeleton .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole-containing compounds can vary widely depending on the specific structure of the compound . For example, some compounds exhibit basic optical, electrochemical, and semiconductor properties .

Scientific Research Applications

Synthesis and Inotropic Evaluation : A series of 1-substituted-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl) piperidine-4-carboxamides were synthesized and evaluated for their positive inotropic activity. One of the derivatives showed significant potential by increasing stroke volume, indicating the relevance of these compounds in cardiovascular research (Ji-Yong Liu et al., 2009).

Cascade Cyclization Reactions : Research demonstrated the synthesis of partially hydrogenated 9-aryl-[1,2,4]triazolo[5,1-b]quinazolin-8-ones through three-component condensation, showcasing the compound's potential in creating new chemical entities with possibly unique biological activities (V. Lipson et al., 2006).

Synthesis and Analgesic Activity : The synthesis of new pyrazoles and triazoles bearing a 6,8-dibromo-2-methylquinazoline moiety was reported, along with their analgesic activity evaluation. This highlights the compound's utility in developing new analgesic agents (H. Saad et al., 2011).

Antimicrobial Activity : Novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives were synthesized and evaluated for their antimicrobial activity, indicating the potential application of such compounds in antimicrobial drug development (D. S. Babu et al., 2015).

Safety and Hazards

The safety and hazards associated with 1,2,4-triazole-containing compounds can also vary widely. Some compounds have been found to exhibit no promising effect against both Gram-positive and Gram-negative bacteria, even at concentrations up to 400 µg/mL .

Future Directions

The future research directions for 1,2,4-triazole-containing compounds are promising. There is ongoing research to find new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds, which would be very useful for the discovery of new drug candidates . Furthermore, the (S) stereoisomer of these synthesized compounds shows probably more stable binding with the active site of the enzyme and can be considered as a candidate for stereoselective synthesis and biological evaluation in future studies .

properties

IUPAC Name

2-[(4-fluorophenyl)methyl]-N-(2-methylpropyl)-1,5-dioxo-4-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN5O3/c1-14(2)12-26-21(31)17-7-10-19-20(11-17)30-23(29(15(3)4)22(19)32)27-28(24(30)33)13-16-5-8-18(25)9-6-16/h5-11,14-15H,12-13H2,1-4H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRXCUMKLEYZODS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN(C(=O)N23)CC4=CC=C(C=C4)F)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorobenzyl)-N-isobutyl-4-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

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